1-Bromo-3-ethoxypropane

Overview

Description

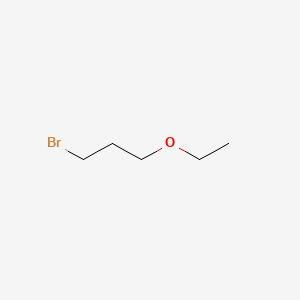

1-Bromo-3-ethoxypropane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to an ethoxy group.

Preparation Methods

1-Bromo-3-ethoxypropane can be synthesized through several methods:

Condensation of 3-chloropropene with sodium ethylate: This method involves the reaction of 3-chloropropene with sodium ethylate in ethanol to form 3-ethoxypropene.

Reaction of 3-ethoxy-1-propanol with phosphorus(V) oxide: This method involves the reaction of 3-ethoxy-1-propanol with phosphorus(V) oxide to produce this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromo-3-ethoxypropane undergoes nucleophilic substitution (SN2) due to the primary alkyl bromide structure. Key reactions include:

With Amines

-

Reaction with piperidine or pyrrolidine yields substituted amines. For example:

Example Reaction:

With Hydroxide Ions

Elimination Reactions

Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes:

-

Key Factors:

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether generates a Grignard reagent:

Radical Reactions

Theoretical studies on analogous bromoalkenes (e.g., 1-bromo-3,3,3-trifluoropropene) suggest potential radical pathways :

-

Hydroxyl Radical (OH) Addition:

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH₄) yields propane derivatives:

-

Yield: >90% under optimized conditions.

Thermal Decomposition

At high temperatures (>300°C), decomposition generates ethylene and brominated byproducts:

Table 2: Theoretical Reaction Parameters (OH Radical Addition)

| Parameter | Value |

|---|---|

| Activation Energy (ΔE‡) | 1.5 kcal/mol |

| Reaction Enthalpy (ΔH) | -38.5 kcal/mol |

| Rate Constant (290 K) | cm³/s |

Key Findings

-

Primary Reactivity: Dominated by SN2 mechanisms due to the primary bromide structure.

-

Stereochemical Outcomes: Retained configuration in substitution reactions (Walden inversion).

-

Thermal Stability: Decomposes above 300°C, forming ethylene and brominated fragments .

For further details, consult peer-reviewed studies on analogous bromoalkanes .

Scientific Research Applications

1-Bromo-3-ethoxypropane has several applications in scientific research:

Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industrial applications: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-bromo-3-ethoxypropane involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical reactions, including nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

1-Bromo-3-ethoxypropane can be compared with other similar compounds, such as:

1-Bromo-2-ethoxyethane: This compound has a similar structure but with a two-carbon chain instead of a three-carbon chain. It exhibits similar reactivity but may have different physical properties and applications.

1-Bromo-4-ethoxybutane: This compound has a four-carbon chain and may exhibit different reactivity and applications compared to this compound.

1-Bromo-3-methoxypropane: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

This compound is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial applications.

Biological Activity

1-Bromo-3-ethoxypropane (CAS No. 36865-40-4) is an organic compound characterized by its molecular formula and a molecular weight of approximately 167.046 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an alkylating agent and a precursor in the development of bioactive compounds.

This compound is a colorless liquid with specific properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.046 g/mol |

| Boiling Point | 132 °C |

| Density | 1.37 g/cm³ |

The biological activity of this compound primarily stems from its ability to act as an alkylating agent . This mechanism involves the displacement of the bromine atom by nucleophiles, facilitating the formation of new carbon-nucleophile bonds. The presence of the ethoxy group enhances the compound's reactivity while also introducing steric hindrance, which can influence selectivity in various reactions .

Biological Applications

This compound has been explored for several applications in biological systems:

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals, where it can modify biological molecules to enhance therapeutic properties.

- Biochemical Assays : The compound is utilized in assays to study enzyme interactions and other biological processes, providing insights into metabolic pathways and potential therapeutic targets .

Study on Reactivity

Research indicates that this compound can react with various nucleophiles, leading to the formation of diverse products. For instance, studies have shown that its reactions can yield significant products when combined with thiols or amines, demonstrating its utility in synthetic organic chemistry .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound. Reports indicate potential hazards related to skin and eye irritation, emphasizing the need for proper handling and safety protocols during laboratory use .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Bromo-3-ethoxypropane in academic laboratories?

The synthesis of this compound typically involves bromination of 3-ethoxypropanol or related precursors. A documented method includes reacting 3-ethoxypropanol with hydrobromic acid (HBr) under controlled conditions. For example, a procedure described in the Chinese Journal of Medicinal Chemistry involves stirring the precursor with HBr at reflux (149–151°C) to yield the product as a colorless oil. Post-reaction workup includes neutralization with NaHCO₃, extraction with diethyl ether, drying over anhydrous Na₂SO₄, and vacuum distillation to isolate the pure compound . Characterization via boiling point determination (149–151°C) and GC analysis ensures purity.

Q. What safety measures are critical when handling this compound?

While specific data on this compound is limited, safety protocols for structurally similar halogenated ethers (e.g., 1-bromopropane) recommend:

- Use of fume hoods and local exhaust ventilation to minimize inhalation exposure.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency procedures : Immediate neutralization of spills with sodium bicarbonate and proper disposal as halogenated waste . Always consult Safety Data Sheets (SDS) for compound-specific hazards.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in ether-based brominations?

Key variables include:

- Temperature control : Maintaining 0°C during bromine addition (as in analogous bromination reactions) minimizes side reactions like oxidation or elimination .

- Solvent selection : Diethyl ether or dichloromethane enhances solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of precursor to brominating agent (e.g., HBr or PBr₃) avoids excess reagent contamination.

- Workup optimization : Efficient extraction (3×40 mL ether) and drying protocols reduce yield losses .

Q. What analytical techniques are most reliable for characterizing this compound and resolving purity challenges?

- Gas Chromatography (GC) : Quantifies purity (>96% by GC) and detects volatile byproducts .

- NMR Spectroscopy : ¹H NMR confirms structure via ethoxy (-OCH₂CH₃) and brominated CH₂Br group signals (δ 1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂ and BrCH₂).

- Boiling Point Analysis : Matches literature values (149–151°C) to verify distillation efficiency .

Q. How should researchers address discrepancies in toxicological or environmental fate data for halogenated ethers like this compound?

- Conduct systematic reviews using databases like PubMed, NIOSHTIC-2, and EPA’s TSCA documents to identify peer-reviewed studies with standardized protocols .

- Evaluate exposure conditions : Differences in experimental models (e.g., in vitro vs. in vivo) or dose ranges may explain contradictions.

- Apply computational modeling (e.g., EPA’s PESO/RESO frameworks) to predict environmental persistence or toxicity when empirical data is sparse .

Q. What role does this compound play in multi-step organic syntheses, such as the Sternbach biotin synthesis?

In the Sternbach method, this compound serves as a key alkylating agent to introduce ethoxypropyl side chains. Its reactivity with nucleophiles (e.g., thiols or amines) enables selective formation of carbon-sulfur or carbon-nitrogen bonds. Post-alkylation, the ethoxy group can be deprotected under acidic conditions to yield hydroxyl intermediates critical for further functionalization .

Q. Methodological Considerations

- Data Validation : Cross-reference synthesis protocols with EPA’s systematic review criteria, which prioritize studies using standardized analytical methods (e.g., ASTM guidelines) and detailed exposure reporting .

- Contradictory Results : For conflicting toxicity data, apply weight-of-evidence approaches to assess study reliability, focusing on sample size, control groups, and reproducibility .

Properties

IUPAC Name |

1-bromo-3-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZWPJGRGUOZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293736 | |

| Record name | 1-bromo-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-40-4 | |

| Record name | Propane, 1-bromo-3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.